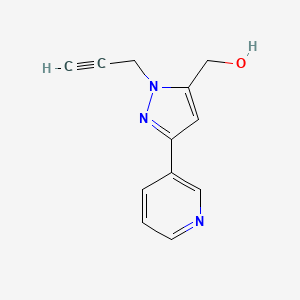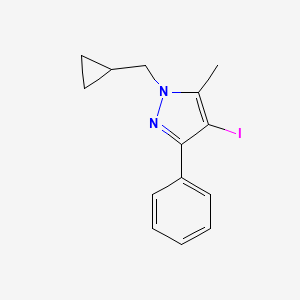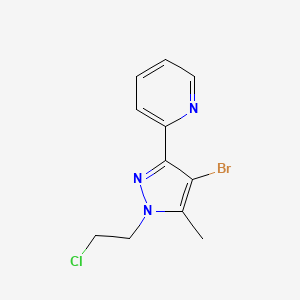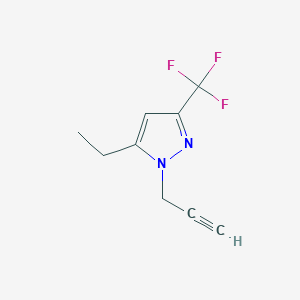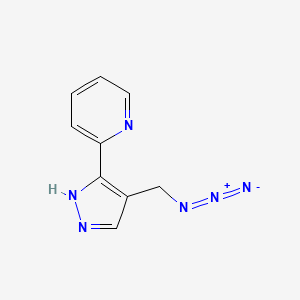
2-(4-(azidomethyl)-1H-pyrazol-3-yl)pyridine
Descripción general
Descripción
“2-(4-(azidomethyl)-1H-pyrazol-3-yl)pyridine” is a chemical compound that belongs to the class of organic compounds known as azides . It is characterized by the presence of an azide group (-N3) attached to a pyridine ring .
Molecular Structure Analysis
The molecular structure of “2-(4-(azidomethyl)-1H-pyrazol-3-yl)pyridine” includes a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom . Attached to this ring is an azidomethyl group (-CH2N3) and a 1H-pyrazol-3-yl group .Aplicaciones Científicas De Investigación
Catalytic Applications
The compound has been used in the synthesis of new triazole-bispidinone scaffolds and their metal complexes for catalytic applications . The 1,2,3-triazole rings were synthesized on propargyl-derived bispidines after reaction with different alkyl azides . These molecules have shown suitability as metal ligands for the catalytic Henry reaction with copper and zinc .
Coordination Chemistry
Bispidines, a family of ligands that play a pivotal role in various areas of coordination chemistry, have applications in medicinal chemistry, molecular catalysis, coordination polymers synthesis, and molecular magnetism . The compound under discussion is used to expand the number of coordination sites on the bispidine core .
Synthesis of Triazole-Bispidines
The compound is used in the synthesis of a new class of triazole-bispidines . The chelation capabilities of these triazole-bispidines were evaluated with different metals through NMR titration, ESI-MS spectrometry, and single-crystal X-ray diffraction (SC-XRD) .
Solubility Improvement
The compound has been used to improve the solubility of the target ligand in protic polar solvents, such as alcohols and water .
Photocatalytic Reduction of CO2
The compound has been used in the synthesis of a new iron complex, which showed considerable activity in the photo-driven reduction of carbon dioxide . The new iron heteroleptic complex showed a TONCO of 576 obtained after 4 h (TOF=144 h 1) through visible light (λ=420 nm) and a quantum yield of 7.1% .
Chromatography and Mass Spectrometry
The compound is used in chromatography and mass spectrometry applications . It helps in making these applications run efficiently and effectively.
Propiedades
IUPAC Name |
2-[4-(azidomethyl)-1H-pyrazol-5-yl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N6/c10-15-13-6-7-5-12-14-9(7)8-3-1-2-4-11-8/h1-5H,6H2,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAICHRPULIQTMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=C(C=NN2)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(azidomethyl)-1H-pyrazol-3-yl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



